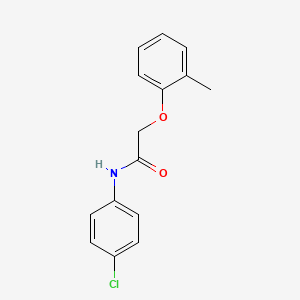

N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide

Description

N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a methylphenoxy group attached to an acetamide backbone

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-11-4-2-3-5-14(11)19-10-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYELQMPJDIFTKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide typically involves the reaction of 4-chloroaniline with 2-methylphenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide exhibits significant antimicrobial properties. Compounds with similar structures have been shown to be effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | High |

| N-(3-Bromophenyl)-2-chloroacetamide | Escherichia coli | Moderate |

| N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3-methylphenoxy)acetamide | Candida albicans | Moderate |

This suggests that structural modifications can enhance or diminish antimicrobial efficacy, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce cytotoxic effects against various cancer cell lines, including liver carcinoma cells.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HEPG2-1 | 7.06 |

| Doxorubicin | HEPG2-1 | 0.31 |

| N-(4-Chlorophenyl)-acetylamide | HEPG2-1 | 1.42 |

While the compound shows moderate cytotoxicity, it is less potent than established chemotherapeutic agents like doxorubicin, indicating potential for further optimization through chemical modification.

Case Study 1: Antimicrobial Efficacy

A series of derivatives based on this compound were synthesized and evaluated for their antimicrobial activity against various pathogens. The study revealed that modifications to the phenolic ring significantly influenced both antimicrobial and anticancer activities, highlighting the compound's versatility in drug design.

Case Study 2: Anticancer Activity

In another study, derivatives were tested against multiple cancer cell lines using the MTT assay to assess their cytotoxic potential. Results indicated that specific substitutions on the phenolic ring could enhance anticancer activity, suggesting a pathway for developing more effective therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-2-phenoxyacetamide

- N-(4-bromophenyl)-2-(2-methylphenoxy)acetamide

- N-(4-chlorophenyl)-2-(2-ethylphenoxy)acetamide

Uniqueness

N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide is unique due to the presence of both chlorophenyl and methylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorinated phenyl group and a methyl-substituted phenoxy moiety, which contribute to its unique chemical properties. The presence of these substituents can influence its interaction with biological targets, potentially enhancing its efficacy in various applications.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It may modulate their activity through competitive or non-competitive inhibition, leading to various pharmacological effects. For instance, studies indicate that the compound can inhibit enzymes such as α-glucosidase, which is significant in managing glucose levels in diabetic patients .

Biological Activities

-

Antimicrobial Activity :

- This compound has been investigated for its antimicrobial properties. Research shows that compounds with similar structures exhibit antibacterial and antifungal activities, suggesting that this compound may also possess these properties.

- Anti-inflammatory Effects :

- Anticancer Potential :

In Vitro Studies

- α-Glucosidase Inhibition : A study reported that derivatives of acetamides, including those similar to this compound, exhibited significant inhibition of α-glucosidase with IC50 values indicating effective modulation of enzyme activity .

| Compound | IC50 Value (µM) | Biological Activity |

|---|---|---|

| This compound | 48.7 | α-Glucosidase Inhibition |

| Derivative 11k | 26.0 | Anticancer Activity |

Case Studies

- Anticancer Activity : In a comparative study involving multiple derivatives, this compound showed promising results against various cancer cell lines, though specific IC50 values were not detailed in the available literature . Further research is needed to establish a clearer profile of its anticancer efficacy.

Q & A

Q. What are the common synthetic routes for N-(4-chlorophenyl)-2-(2-methylphenoxy)acetamide, and how are intermediates characterized?

Q. What standard assays are used to evaluate the antimicrobial activity of this compound?

- Methodological Answer : Broth microdilution assays (CLSI guidelines) are employed to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zone of inhibition assays on agar plates supplemented with 0.5–50 µg/mL of the compound provide preliminary activity data. Synergy studies with commercial antibiotics (e.g., ampicillin) are conducted using checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer : Contradictions may arise due to assay sensitivity or compound solubility. Use orthogonal assays :

-

Cellular uptake studies (e.g., LC-MS quantification of intracellular concentrations).

-

Target-specific assays (e.g., enzyme inhibition kinetics for putative targets like DHFR or β-lactamase).

-

Molecular dynamics simulations to assess binding stability under varying pH/salinity conditions.

For example, if a compound shows poor activity in broth assays but strong enzyme inhibition, low membrane permeability may be inferred .- Data Table :

| Assay Type | Observed Activity | Hypothesized Limitation | Resolution Strategy |

|---|---|---|---|

| Broth dilution | Low MIC (≤10 µg/mL) | Poor solubility in aqueous media | Use DMSO co-solvent (<1%) |

| Enzyme inhibition | IC₅₀ = 2 µM | Non-specific binding | Competitive binding assays with fluorescent probes |

Q. What strategies optimize bioavailability for in vivo studies of this acetamide derivative?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation.

- Metabolic stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify metabolic hotspots. Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated degradation.

- Pharmacokinetic profiling : Administer via intravenous/oral routes in murine models and measure plasma half-life using LC-MS/MS. Adjust dosing regimens based on AUC (Area Under Curve) calculations .

Q. How is X-ray crystallography applied to confirm the stereochemical configuration of this compound?

- Methodological Answer : Single crystals are grown via slow evaporation from ethanol/water. Data collection is performed using a Mo-Kα X-ray source (λ = 0.71073 Å) at 100 K. Structure solution uses SHELXT for initial phase estimation, followed by refinement with SHELXL (full-matrix least-squares on F²). Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.